2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzonitrile
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Overview
Description
2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzonitrile is a useful research compound. Its molecular formula is C13H15BFNO2 and its molecular weight is 247.076. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Characterization :
- Wu et al. (2021) synthesized compounds related to 2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzonitrile and analyzed their structure using various spectroscopic methods and X-ray diffraction. DFT calculations were also performed for comparative analysis of spectroscopic data and molecular structures (Wu et al., 2021).
- Another study by Huang et al. (2021) also focused on synthesizing related compounds, confirming their structures through spectroscopy and X-ray diffraction, and further investigating their molecular electrostatic potential and frontier molecular orbitals via DFT (Huang et al., 2021).
Applications in Fluorescence Probes and Sensors :
- Lampard et al. (2018) synthesized a series of boronate ester fluorescence probes, including compounds with structures related to this compound, for the detection of hydrogen peroxide. This work highlights the potential application of these compounds in developing sensitive fluorescence-based sensors (Lampard et al., 2018).
Use in PET Imaging and Drug Development :
- Research by Siméon et al. (2007) explored the synthesis of 2-fluoromethyl analogs of certain compounds, including 3-fluoro-5-(2-(2-(fluoromethyl)thiazol-4-yl)ethynyl)benzonitrile, which showed high affinity for metabotropic glutamate subtype-5 receptors. This compound was used for positron emission tomography (PET) imaging in monkey brains, demonstrating its potential use in neuroimaging and drug development (Siméon et al., 2007).
Potential in Organic Electronics :
- Grigoras and Antonoaia (2005) synthesized fully conjugated copolymers containing 2,7-(9,9-dioctyl) fluorene and other disubstituted rings, using a palladium-catalyzed Suzuki coupling method. This research hints at the application of these types of compounds in the field of organic electronics, particularly in the development of conductive polymers (Grigoras & Antonoaia, 2005).
Mechanism of Action
Target of Action
Similar compounds are known to be boric acid ester intermediates with benzene rings .
Mode of Action
It’s known that similar compounds are obtained by a three-step substitution reaction .
Biochemical Pathways
The compound’s structure suggests it may interact with biochemical pathways involving boric acid ester intermediates .
Pharmacokinetics
The compound’s structure suggests it may have certain pharmacokinetic properties common to boric acid ester intermediates .
Result of Action
The compound’s structure suggests it may have certain effects common to boric acid ester intermediates .
Action Environment
It’s known that similar compounds are usually stored in an inert atmosphere at 2-8°c .
Properties
IUPAC Name |
2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BFNO2/c1-12(2)13(3,4)18-14(17-12)10-7-5-6-9(8-16)11(10)15/h5-7H,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDIHSSFYJYXWRV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)C#N)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BFNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60682220 |
Source
|
Record name | 2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60682220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1218791-15-1 |
Source
|
Record name | 2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60682220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Cyano-2-fluorobenzeneboronic acid pinacol ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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